5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Mode of Action
The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets. The downstream effects would also vary based on the nature of these pathways .
Result of Action
The effects would depend on the specific targets of the compound and the nature of its interaction with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as 4-chloro-2-fluorobenzaldehyde and hydrazine hydrate, are subjected to a condensation reaction to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst (e.g., acetic acid) to form the pyrazole ring.
Amination: The resulting pyrazole compound is then subjected to amination to introduce the amino group at the 5-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the nitro group to an amino group.
Substitution: Substitution reactions can occur at the chloro and fluoro positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Different halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis for the preparation of more complex molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, it is being explored for its potential use in treating various diseases, including infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring makes this compound unique compared to its analogs. These substituents can significantly affect the compound's electronic properties, reactivity, and biological activity.
Properties
IUPAC Name |
5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNZMRALIODYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C(=C(C=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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